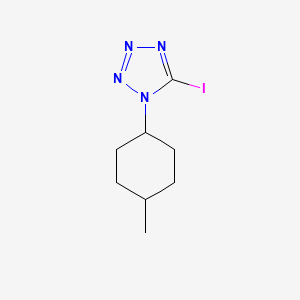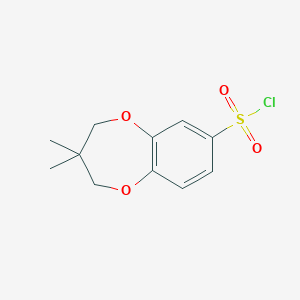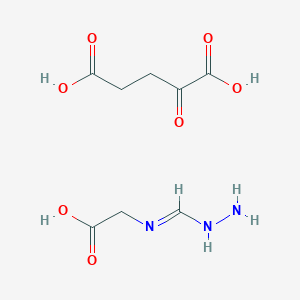
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- is a complex organic compound with a unique structure characterized by multiple methoxy groups and a propenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalenemethanol derivatives with appropriate propenyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced alcohols or alkanes.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-
Comparison: Compared to similar compounds, 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Propriétés
Numéro CAS |
834867-10-6 |
|---|---|
Formule moléculaire |
C18H22O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4,5,6,8-tetramethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O5/c1-6-7-12-11(10-19)8-13-14(20-2)9-15(21-3)18(23-5)16(13)17(12)22-4/h6,8-9,19H,1,7,10H2,2-5H3 |
Clé InChI |
DVFPUZNHVYQDID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C=C(C(=C2OC)CC=C)CO)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)



![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)


![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)

